2-Phenylbenzhydrazide
Overview
Description
2-Phenylbenzhydrazide is an organic compound with the molecular formula C₁₃H₁₂N₂O. It is a derivative of benzhydrazide, where a phenyl group is attached to the second position of the benzhydrazide structure. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is often used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
The molecular and cellular effects of 2-Phenylbenzhydrazide’s action are currently unknown. Given its use in proteomics research
Biochemical Analysis
Biochemical Properties
It is known that hydrazides, a class of compounds to which 2-Phenylbenzhydrazide belongs, can react with carbonyls to form hydrazones . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that contain carbonyl groups.
Cellular Effects
Related compounds have been shown to have potential anticancer activity . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that hydrazides can form hydrazones through a reaction with carbonyls . This suggests that this compound could potentially bind to biomolecules containing carbonyl groups, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of biochemical compounds can vary with dosage, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
It is known that biochemical compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that biochemical compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbenzhydrazide can be synthesized through the reaction of benzhydrazide with benzaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the hydrazide group with the aldehyde group, forming the hydrazone linkage. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: 2-Phenylbenzhydrazide is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Benzhydrazide: The parent compound, which lacks the phenyl group at the second position.
4-Phenylbenzhydrazide: A similar compound with the phenyl group attached at the fourth position.
N-Phenylpicolinohydrazide: A derivative with a picolinohydrazide structure.
Uniqueness: 2-Phenylbenzhydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to benzhydrazide, the presence of the phenyl group enhances its ability to interact with hydrophobic targets and increases its overall stability. Compared to 4-Phenylbenzhydrazide, the position of the phenyl group can lead to different steric and electronic effects, influencing its reactivity and biological activity .
Properties
IUPAC Name |
2-phenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYVWKUCWNLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375135 | |
Record name | 2-Phenylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154660-48-7 | |
Record name | 2-Phenylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154660-48-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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